Guanidine, N,N'-bis(4-methylphenyl)-

Description

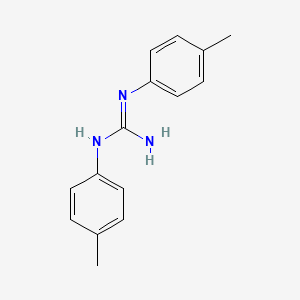

Guanidine, N,N’-bis(4-methylphenyl)- is an organic compound with the molecular formula C15H17N3. It is a derivative of guanidine, where the hydrogen atoms are replaced by two 4-methylphenyl groups. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Properties

CAS No. |

50856-85-4 |

|---|---|

Molecular Formula |

C15H17N3 |

Molecular Weight |

239.32 g/mol |

IUPAC Name |

1,2-bis(4-methylphenyl)guanidine |

InChI |

InChI=1S/C15H17N3/c1-11-3-7-13(8-4-11)17-15(16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H3,16,17,18) |

InChI Key |

FXQVBOJLSKRNLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, N,N’-bis(4-methylphenyl)- typically involves the reaction of an amine with an activated guanidine precursor. One common method is the guanylation of amines using cyanamide in the presence of catalytic amounts of scandium(III) triflate under mild conditions in water . Another method involves the use of thiourea derivatives as guanidylating agents, which can be catalyzed by metals such as copper .

Industrial Production Methods

Industrial production of guanidine derivatives often employs scalable and efficient catalytic processes. For example, the copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines involves cyanamides, arylboronic acids, and amines in the presence of potassium carbonate and a catalytic amount of copper chloride .

Chemical Reactions Analysis

Types of Reactions

Guanidine, N,N’-bis(4-methylphenyl)- undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding guanidinium salts.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield guanidinium salts, while reduction can produce amines.

Scientific Research Applications

Guanidine, N,N’-bis(4-methylphenyl)- has a wide range of scientific research applications:

Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.

Biology: It has applications in the study of enzyme inhibition and protein interactions.

Medicine: It is explored for its potential therapeutic properties, including as an antimicrobial agent.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of guanidine, N,N’-bis(4-methylphenyl)- involves its ability to form hydrogen bonds and interact with various molecular targets. The guanidine group can act as a nucleophile, participating in reactions with electrophilic centers. Additionally, the compound’s planarity and high basicity contribute to its interaction with biological molecules, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Guanidine, N,N’-bis(2-methylphenyl)-: Similar in structure but with 2-methylphenyl groups instead of 4-methylphenyl groups.

Di-o-tolylguanidine: Another derivative with ortho-methylphenyl groups.

Uniqueness

Guanidine, N,N’-bis(4-methylphenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of 4-methylphenyl groups can affect the compound’s steric and electronic properties, making it distinct from other guanidine derivatives.

Biological Activity

Guanidine, N,N'-bis(4-methylphenyl)- (C15H17N3), is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Guanidine, N,N'-bis(4-methylphenyl)- features a guanidine group attached to two para-methylphenyl rings. This structure contributes to its hydrophilic nature and biological activity. The guanidine moiety is positively charged at physiological pH, which facilitates interactions with negatively charged biological targets such as bacterial membranes and nucleic acids.

The primary mechanism of action for guanidine derivatives, including N,N'-bis(4-methylphenyl)-, involves disruption of bacterial cell membranes. The positively charged guanidine group interacts electrostatically with the negatively charged components of bacterial membranes, leading to increased membrane permeability and eventual cell lysis .

Research Findings

Recent studies have demonstrated significant antibacterial activity against various Gram-negative bacteria. For instance:

- Against Burkholderia pseudomallei : The compound exhibited effective antimicrobial properties, making it a candidate for treating melioidosis .

- Comparative Potency : In comparative studies, guanidine derivatives showed an EC90 value of 8.5 µM against certain strains, which is notably more potent than traditional antibiotics like ampicillin .

Antifungal and Antiparasitic Activity

Guanidine derivatives have also shown antifungal and antiparasitic activities. For example:

- Antifungal Activity : Compounds similar to N,N'-bis(4-methylphenyl)- have been reported to inhibit fungal growth effectively.

- Antiparasitic Action : Some derivatives are being investigated for their potential against parasitic infections, although specific data on N,N'-bis(4-methylphenyl)- remains limited.

1. Synthesis and Evaluation of Derivatives

A study synthesized various guanidine derivatives using microwave-assisted methods, highlighting the efficiency of this approach in generating compounds with enhanced biological activity. The synthesized compounds were evaluated for their antibacterial properties against multiple strains, confirming the importance of structural modifications in enhancing efficacy .

2. Biological Activity Assessment

In another investigation, the biological activities of several substituted guanidines were assessed. The results indicated that modifications on the aromatic rings significantly influenced antibacterial potency. For instance, compounds lacking substituents on the aromatic ring maintained good activity against Gram-negative strains .

Data Tables

| Compound Name | Structure | EC90 (µM) | Activity Type |

|---|---|---|---|

| Guanidine, N,N'-bis(4-methylphenyl)- | Structure | 8.5 | Antibacterial |

| Compound 3 | - | 5 | Antibacterial |

| Compound 10 | - | 5 | Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.